

## Application Notes and Protocols: Boric Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Unii-1IA46M0D13 |           |
| Cat. No.:            | B7944335        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Boric acid and its derivatives, particularly boronic acids, have emerged as versatile components in the design of advanced drug delivery systems. Their unique chemical properties, including the ability to form reversible covalent bonds with diols, make them ideal for creating stimuli-responsive materials that can release therapeutic agents in a controlled manner. This document provides an overview of the applications of boric acid in drug delivery, detailed experimental protocols for the formulation of boric acid-based systems, and a summary of key performance data. Boronic acid's ability to interact with saccharides and its pH-responsive nature are key to its utility in targeted drug delivery, especially in cancer therapy and for managing diabetes.[1][2][3][4]

The applications of boric acid in drug delivery are diverse, ranging from hydrogels for topical and sustained release to nanoparticles for targeted cancer therapy.[5][6][7] Boric acid's role extends to enhancing the therapeutic efficacy of drugs by improving their pharmacokinetics and reducing systemic toxicity.[8][9][10] Furthermore, its use in ophthalmic solutions for its mild antibiotic and buffering properties is well-established.[11][12]

## **Key Applications**

• pH-Responsive Drug Delivery: Boronic acid esters are stable at physiological pH (around 7.4) but can be hydrolyzed in the acidic microenvironments often found in tumors.[8][9][10]



This pH-sensitivity allows for the targeted release of anticancer drugs directly at the tumor site, minimizing off-target effects.[8][9][10]

- Glucose-Responsive Insulin Delivery: Boronic acids can form complexes with glucose. This
  interaction can be exploited to create self-regulated insulin delivery systems that release
  insulin in response to high blood glucose levels, offering a promising approach for diabetes
  management.[3][4]
- Hydrogel Formulations: Boric acid is an effective crosslinking agent for polymers containing
  cis-diol groups, such as polyvinyl alcohol (PVA).[13][14] These hydrogels can be designed to
  be injectable, self-healing, and stimuli-responsive, making them suitable for a variety of
  applications including wound healing and controlled drug release.[4][5][14]
- Targeted Delivery to Cancer Cells: Phenylboronic acid (PBA) can specifically interact with sialic acid, which is often overexpressed on the surface of cancer cells.[1] This interaction can be used to actively target drug-loaded nanoparticles to tumors.[1]
- Ocular Drug Delivery: Boric acid is used in ophthalmic preparations as a buffering agent and
  for its mild antiseptic properties.[11][12][15] It helps to maintain the pH of eye drops and
  provides soothing relief from irritation.[11][12]
- Boron Neutron Capture Therapy (BNCT): Boron-containing compounds, including boric acid, are used as boron delivery agents for BNCT, a targeted radiation therapy for cancer.[16][17]
   [18] The boron atoms capture neutrons, leading to a nuclear reaction that destroys cancer cells.[17]

## **Data Summary**

The following tables summarize quantitative data from various studies on boric acid-based drug delivery systems.

Table 1: Performance of Boric Acid-Based Nanoparticles for Drug Delivery



| Nanoparticl<br>e<br>Formulation | Drug                | Drug<br>Loading<br>Content (%) | Encapsulati<br>on<br>Efficiency<br>(%) | Average<br>Particle<br>Size (nm) | Reference  |
|---------------------------------|---------------------|--------------------------------|----------------------------------------|----------------------------------|------------|
| PTX/PBA<br>NPs                  | Paclitaxel<br>(PTX) | ~10                            | >90                                    | 100-150                          | [8][9][10] |
| Bm(OH)n                         | -                   | 98.77 (Boron)                  | -                                      | ~21                              | [19]       |
| SP94-<br>LB@BA-MSN              | Boric Acid<br>(BA)  | -                              | -                                      | ~150                             | [16]       |
| Zirconium-<br>based MOFs        | Boric Acid<br>(BA)  | 34                             | -                                      | 190                              | [20]       |

Table 2: In Vitro Drug Release from Boric Acid-Based Formulations

| Formulation                       | Drug                          | Release<br>Conditions | Cumulative<br>Release (%)                     | Time<br>(hours) | Reference  |
|-----------------------------------|-------------------------------|-----------------------|-----------------------------------------------|-----------------|------------|
| PTX/PBA<br>NPs                    | Paclitaxel<br>(PTX)           | pH 5.0                | ~70                                           | 72              | [8][9][10] |
| PTX/PBA<br>NPs                    | Paclitaxel<br>(PTX)           | pH 7.4                | ~20                                           | 72              | [8][9][10] |
| PVAB with                         | Diclofenac<br>Sodium<br>(DCF) | Not specified         | Not specified                                 | 120 (5 days)    | [6][7]     |
| Borax-<br>crosslinked<br>guar gum | Theophylline                  | Not specified         | Slower<br>release than<br>non-<br>crosslinked | Not specified   | [21]       |

Table 3: Cytotoxicity of Boric Acid-Based Formulations



| Formulation     | Cell Line                           | IC50        | Comments                                                                  | Reference |
|-----------------|-------------------------------------|-------------|---------------------------------------------------------------------------|-----------|
| Boric Acid (BA) | Ishikawa<br>(endometrial<br>cancer) | 40 mM (24h) | No cytotoxic<br>effect on normal<br>fibroblasts at this<br>concentration. | [22]      |
| Bm(OH)n         | FLS and U87MG                       | >1000 μM    | Low cytotoxicity.                                                         | [19]      |
| PVAB            | Fibroblasts                         | >7.5% w/v   | Excellent cytocompatibility.                                              | [6][7]    |

## **Experimental Protocols**

# Protocol 1: Formulation of pH-Responsive Nanoparticles for Paclitaxel Delivery

This protocol is based on the synthesis of phenylboronic acid/ester-based nanoparticles for the delivery of Paclitaxel (PTX).[8][9][10]

### Materials:

- Hydrophobic polyesters with multiple pendent phenylboronic acid groups (PBA-PAL)
- Hydrophilic PEGs terminated with dopamine (mPEG-DA)
- Paclitaxel (PTX)
- Dimethylformamide (DMF)
- Deionized (DI) water

### Procedure:

- Preparation of PTX-loaded nanoparticles (PTX/PBA NPs):
  - Dissolve PBA-PAL and mPEG-DA in DMF to form amphiphilic structures through phenylboronic ester linkages.



- Add PTX to this solution.
- Add the organic solution dropwise into DI water under magnetic stirring.
- The nanoparticles will self-assemble via nanoprecipitation.
- Stir the solution for several hours to allow for solvent evaporation and nanoparticle stabilization.
- Collect the nanoparticles by centrifugation and wash with DI water to remove unloaded drug and residual solvent.
- Lyophilize the nanoparticles for long-term storage.

#### Characterization:

- Determine particle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
- Calculate drug loading content and encapsulation efficiency using High-Performance
   Liquid Chromatography (HPLC) to quantify the amount of PTX in the nanoparticles.
- In Vitro Drug Release Study:
  - Disperse the PTX/PBA NPs in release media with different pH values (e.g., pH 7.4 and pH
     5.0) to simulate physiological and tumor microenvironments.
  - Incubate the samples at 37°C with gentle shaking.
  - At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.
  - Quantify the amount of released PTX using HPLC.

# Protocol 2: Formulation of a Boric Acid-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel



This protocol describes the preparation of a PVA hydrogel crosslinked with boric acid, which can be used for controlled drug release.[13][14]

### Materials:

- Polyvinyl alcohol (PVA)
- Boric acid (BA)
- Glycerol (optional, as a plasticizer and to form a complex with boric acid)
- Deionized (DI) water
- Model drug (e.g., Salvianolic acid B)

### Procedure:

- PVA Solution Preparation:
  - Prepare a 10% (w/v) PVA solution by dissolving PVA powder in DI water at 90°C with constant stirring until the solution becomes clear.
  - Allow the solution to cool to room temperature.
- · Boric Acid Solution Preparation:
  - Prepare a 4% (w/v) boric acid solution by dissolving boric acid in DI water.
- Hydrogel Formation:
  - Take a specific volume of the PVA solution.
  - If using glycerol, add a 5% (v/v) glycerol solution to the PVA solution while stirring.[13]
  - Slowly add the boric acid solution to the PVA or PVA-glycerol mixture under continuous stirring.
  - Continue stirring until a viscous gel is formed.



- To incorporate a drug, dissolve the drug in the PVA solution before adding the crosslinking agent.
- · Characterization:
  - Evaluate the mechanical properties of the hydrogel using rheometry.
  - Study the swelling behavior by immersing the hydrogel in buffer solutions of different pH and measuring the weight change over time.
- In Vitro Drug Release Study:
  - Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS).
  - Incubate at 37°C.
  - Periodically, take samples of the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for pH-responsive nanoparticle formulation and testing.





Click to download full resolution via product page

Caption: Targeted drug delivery to cancer cells via PBA-sialic acid interaction.





Click to download full resolution via product page

Caption: Formation and function of a boric acid-crosslinked hydrogel.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

### Methodological & Application





- 7. Polyvinyl alcohol boric acid A promising tool for the development of sustained release drug delivery systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boric acid ophthalmic Uses, Side Effects & Warnings [drugs.com]
- 12. Boric Acid Benefits in Eye-Care Products | U.S. Borax [borax.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. US5597559A Ophthalmic formulation Google Patents [patents.google.com]
- 16. Boron-Containing Mesoporous Silica Nanoparticles with Effective Delivery and Targeting of Liver Cancer Cells for Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nanostructured boron agents for boron neutron capture therapy: a review of recent patents PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fabrication and characterization of boric acid-crosslinked ethyl cellulose and polyvinyl alcohol films as potential drug release systems for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boric Acid Exhibits Anticancer Properties in Human Endometrial Cancer Ishikawa Cells -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Boric Acid in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7944335#boric-acid-in-the-formulation-of-drug-delivery-systems]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com